Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate

Description

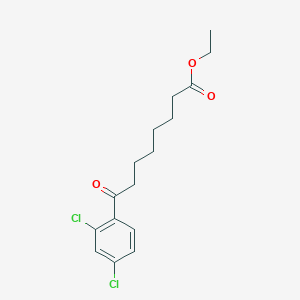

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is a synthetic ester featuring a dichlorophenyl-substituted ketone moiety and an ethyl ester group. Its structure comprises an eight-carbon aliphatic chain terminated by a ketone group linked to a 2,4-dichlorophenyl aromatic ring and an ethyl ester at the terminal carboxylate.

Properties

IUPAC Name |

ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOLURMKBOQXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645749 | |

| Record name | Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-05-7 | |

| Record name | Ethyl 2,4-dichloro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example from Patent Data:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethanol, sulfuric acid, reflux | 55–70 | Typical esterification yield |

| Reduction of keto group | Sodium borohydride, aqueous ethanol, 20 °C | 60–70 | Converts keto to hydroxyl intermediate |

| Halogenation of hydroxyl | Thionyl chloride in benzene, reflux | 75–80 | Converts hydroxyl to chloro substituent |

These steps can be adapted to synthesize this compound by selecting appropriate halogenation and substitution reagents.

Summary Table of Preparation Methods

Notes on Purification and Characterization

Post-synthesis, the compound is typically purified by vacuum distillation or recrystallization. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Infrared (IR) spectroscopy for functional group analysis

- Mass spectrometry (MS) for molecular weight verification

- Melting point and boiling point determination for purity assessment

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: 8-(2,4-dichlorophenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(2,4-dichlorophenyl)-8-hydroxyoctanoate.

Substitution: Derivatives with substituted phenyl groups.

Scientific Research Applications

Chemistry: Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the formulation of agrochemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism by which Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate exerts its effects is largely dependent on its interaction with biological targets. The presence of the 2,4-dichlorophenyl group suggests potential binding to hydrophobic pockets in proteins, while the keto group may participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituents | Electronic Effect | Key Properties/Applications |

|---|---|---|---|

| Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | 2,4-Cl₂ | Electron-withdrawing | Potential agrochemical activity |

| Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate | 3,5-(OCH₃)₂ | Electron-donating | Pharmaceutical intermediates |

| 8-(2-Hydroxy-5-chlorophenyl)-8-oxo-1-octanoic acid | 2-OH, 5-Cl | Mixed | Higher polarity (m.p. 132°C) |

Ester Group Variations: Ethyl vs. Methyl Esters

The ethyl ester group in the target compound contrasts with methyl esters (e.g., methyl 8-oxo-4-phenyl-8-(phenylamino)octanoate in ). Differences include:

- Lipophilicity : Ethyl esters typically exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability .

- Synthetic Pathways : Ethyl esters may require distinct purification methods (e.g., column chromatography with acetone:petroleum ether, as in ) compared to methyl analogs.

Positional Isomerism of Substituents

The 2,4-dichloro substitution pattern contrasts with other positional isomers:

- Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (CAS 898758-69-5): Symmetric 3,5-substitution may enhance crystallinity compared to asymmetric 2,4-dichloro derivatives .

Biological Activity

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an ethyl ester group and a dichlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 331.23 g/mol. The compound includes a keto group adjacent to the ethyl ester, contributing to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Binding Affinity : The dichlorophenyl group enhances lipophilicity, allowing the compound to bind effectively to hydrophobic pockets in proteins.

- Enzyme Modulation : The keto group can participate in hydrogen bonding or covalent interactions with active site residues of enzymes, potentially modulating their activity.

- Receptor Interaction : Preliminary studies suggest that the compound may interact with receptors involved in metabolic pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Antiviral Properties

Emerging data suggest potential antiviral activity against Hepatitis C Virus (HCV). A study reported that the compound showed significant antiviral effects in cell culture experiments, warranting further investigation into its therapeutic potential against viral infections.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 4.0 | Induces apoptosis via caspase activation | |

| H2228 (ALK-positive) | 0.11 | Inhibits proliferation through HDAC inhibition |

Case Studies

- Antimicrobial Efficacy : A study published in Microbial Drug Resistance highlighted the compound's effectiveness against resistant bacterial strains, emphasizing its potential as a lead candidate for developing new antibiotics.

- Antiviral Research : In Antiviral Research, this compound was shown to significantly reduce HCV replication in vitro, suggesting a promising avenue for antiviral drug development.

- Cancer Treatment : Research indicated that this compound could enhance therapeutic efficacy when combined with other agents targeting histone deacetylases (HDACs) and anaplastic lymphoma kinase (ALK), potentially improving treatment outcomes for ALK-addicted cancers .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | Contains one chlorine atom | Variations in reactivity compared to dichlorinated forms |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | Bromine instead of chlorine | Different electronic and steric effects |

| Ethyl 8-(2,3-dichlorophenyl)-8-hydroxyoctanoate | Hydroxyl group instead of keto | Altered biological activities due to functional changes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 8-(2,4-dichlorophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux. Optimization involves varying molar ratios (e.g., 1:2 acid-to-ethanol), temperature (70–90°C), and catalyst concentration .

- Key Variables : Excess ethanol drives esterification to completion, while elevated temperatures improve kinetics. Side reactions (e.g., acid degradation) are minimized by controlling reflux duration (4–6 hours).

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 4.1–4.3 ppm (quartet, ethyl CH₂), and δ 7.4–8.0 ppm (aromatic protons from 2,4-dichlorophenyl) confirm ester and aryl groups.

- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm (ester) and ~200 ppm (ketone) are critical .

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Q. What are the primary chemical reactions of this compound, and how do substituents influence reactivity?

- Reactions :

- Oxidation : Ketone oxidation (e.g., KMnO₄/H⁺) yields dicarboxylic acids.

- Reduction : NaBH₄ reduces the ketone to a secondary alcohol.

- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the phenyl ring, with regioselectivity influenced by electron-withdrawing Cl groups .

- Substituent Effects : The 2,4-dichloro group deactivates the phenyl ring, directing substitutions to the 5-position .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450). The dichlorophenyl group’s hydrophobicity enhances binding to hydrophobic enzyme pockets .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with bioactivity data from analogs (e.g., anti-inflammatory IC₅₀ values) .

Q. What strategies resolve contradictions in biological assay data for this compound?

- Case Example : If antimicrobial activity varies across studies:

- Variable Control : Standardize assay conditions (e.g., pH 7.4, 37°C) and microbial strains (e.g., S. aureus ATCC 25923).

- Metabolite Interference : Use HPLC-MS to identify degradation products (e.g., hydrolyzed esters) that may skew results .

Q. How do reaction conditions (solvent, catalyst) optimize the synthesis of derivatives for structure-activity studies?

- Design :

- Solvent Screening : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents for nucleophilic substitutions.

- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution yields by 20–30% compared to Brønsted acids .

- Data Table :

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | AlCl₃ | 85 | 98 |

| Toluene | H₂SO₄ | 72 | 95 |

Q. What advanced analytical methods characterize crystallographic and stability properties?

- X-ray Diffraction (XRD) : Resolve molecular geometry (e.g., dihedral angles between phenyl and ester groups). For analogs, phenyl rings exhibit ~55°–75° torsion relative to the ketone plane .

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Esters degrade via hydrolysis (t₁/₂ ~30 days in aqueous buffers) .

Methodological Guidance

Q. How to design experiments comparing substituent effects (e.g., Cl vs. F) on bioactivity?

- Stepwise Approach :

Synthesize analogs with Cl, F, and CH₃ substituents.

Test against enzyme targets (e.g., COX-2 for anti-inflammatory activity).

Use ANOVA to statistically compare IC₅₀ values, accounting for electronic (σ) and steric (Es) parameters .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Critical Steps :

- Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts.

- Inert Atmosphere : Use N₂ or Ar to prevent ketone oxidation during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.